molecular formula C20H20N2 B7883691 1,4-Bis(2,6-dimethyl-4-pyridyl)benzene

1,4-Bis(2,6-dimethyl-4-pyridyl)benzene

Cat. No. B7883691
M. Wt: 288.4 g/mol
InChI Key: FLMQKAGQIXYIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2,6-dimethyl-4-pyridyl)benzene is a useful research compound. Its molecular formula is C20H20N2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Architectures and Luminescent Properties : Deng et al. (2011) explored the self-assembly of bis(pyridyl) organic molecules, including 1,4-Bis(2,6-dimethyl-4-pyridyl)benzene, with inorganic acids, leading to salts with supramolecular structures. These structures exhibit intense emissions in the solid-state at room temperature, indicating potential applications in luminescent materials (Deng et al., 2011).

  • Conducting Polymers from Low Oxidation Potential Monomers : Sotzing et al. (1996) synthesized various bis(pyrrol-2-yl) arylenes, including this compound, for use in conducting polymers. These polymers, formed via electropolymerization, show potential for electronic applications due to their stability in the conducting form (Sotzing et al., 1996).

  • Control of Chain Structure and Luminescence in Heteroatomic Conjugated Polymers : Monkman et al. (2002) reported on the effects of protonation on the structural and spectroscopic properties of derivatives of this compound. Their study indicates potential applications in tuning the absorption and emission profiles of polymers for optoelectronic devices (Monkman et al., 2002).

  • Cadmium(II) MOFs with Luminescent Properties : Li et al. (2012) synthesized novel cadmium(II) coordination polymers using this compound. These polymers exhibit fluorescent properties, suggesting their use in luminescent materials or sensors (Li et al., 2012).

  • Assembly Control via Hydrogen Bonding : Lü et al. (2015) investigated the crystallization of dihydropyridyl and pyridyl molecules, including this compound, under solvothermal conditions. Their findings are relevant for understanding and controlling molecular assembly in crystal engineering (Lü et al., 2015).

properties

IUPAC Name

4-[4-(2,6-dimethylpyridin-4-yl)phenyl]-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-13-9-19(10-14(2)21-13)17-5-7-18(8-6-17)20-11-15(3)22-16(4)12-20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMQKAGQIXYIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)C3=CC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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